Isorhamnetin 3-glucuronide

Vue d'ensemble

Description

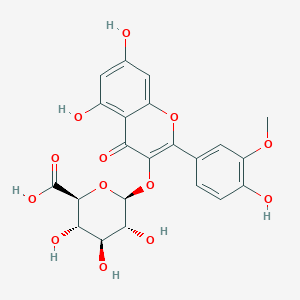

Isorhamnetin 3-glucuronide is a flavonoid compound, specifically a glucuronide conjugate of isorhamnetin. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound is found in various plants and plant-derived foodstuffs, including berries, onions, and almonds. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isorhamnetin 3-glucuronide can be achieved through enzymatic methods. One approach involves the use of enzymes such as rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase in a cascade reaction. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of isorhamnetin from plant sources followed by glucuronidation. This process can be optimized for higher yields and purity using advanced extraction and purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Isorhamnetin 3-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonoid structure .

Major Products Formed: The major products formed from these reactions include various derivatives of isorhamnetin, which may exhibit enhanced or altered biological activities. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Isorhamnetin 3-glucuronide exhibits significant anti-inflammatory effects. Research has demonstrated that IG suppresses the activation of JNK and p38 MAPK pathways in lipopolysaccharide (LPS)-challenged RAW264.7 macrophage cells. This suppression leads to decreased secretion of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), along with reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Key Findings:

- Mechanism: IG increases the expression of heme oxygenase-1 (HO-1), which is associated with anti-inflammatory responses.

- Concentration Effects: The compound inhibited ROS production and elastase release in neutrophils at concentrations as low as 1 μM .

Antidiabetic Effects

The potential of this compound as an anti-diabetic agent has been explored extensively. Studies indicate that IG can ameliorate diabetes-related complications by modulating glucose levels, reducing oxidative stress, and improving insulin sensitivity .

Research Insights:

- Impact on Glucose Levels: IG has shown efficacy in lowering blood glucose levels in diabetic models.

- Oxidative Stress Reduction: The compound mitigates oxidative damage in pancreatic tissues, potentially protecting against diabetic complications .

Anticancer Activity

This compound has also been investigated for its anticancer properties, particularly in breast cancer models. A comparative study revealed that IG inhibits the proliferation of MCF-7 breast cancer cells, albeit less effectively than its aglycone counterpart, isorhamnetin .

Cytotoxicity Data:

| Compound | Concentration (µM) | Cell Viability (%) | Mechanism |

|---|---|---|---|

| Quercetin | 100 | 33.1 | Induces apoptosis |

| Isorhamnetin | 100 | 34.2 | Induces apoptosis |

| This compound | 100 | 40.7 | Induces apoptosis |

Observations:

- Dose-Dependent Effect: All compounds exhibited a dose-dependent cytotoxic effect on MCF-7 cells .

- Cell Cycle Arrest: Treatment with IG resulted in cell cycle arrest primarily in the S phase.

Antioxidant Activity

The antioxidant properties of this compound have been confirmed through various assays. It effectively scavenges free radicals and reduces oxidative stress markers .

Antioxidant Activity Data:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 10 |

| ABTS | 5 |

Summary of Applications

The applications of this compound span multiple therapeutic areas:

- Anti-inflammatory : Reduces inflammatory mediators and pathways.

- Antidiabetic : Lowers blood glucose and alleviates oxidative stress.

- Anticancer : Inhibits cancer cell proliferation and induces apoptosis.

- Antioxidant : Scavenges free radicals effectively.

Mécanisme D'action

The mechanism of action of isorhamnetin 3-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammatory pathways. The compound can inhibit the activity of enzymes involved in the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation .

Comparaison Avec Des Composés Similaires

Isorhamnetin 3-glucuronide is unique among flavonoids due to its specific glucuronide conjugation, which enhances its solubility and bioavailability. Similar compounds include:

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects .

Activité Biologique

Isorhamnetin 3-glucuronide (IG) is a glycoside derivative of isorhamnetin, a flavonoid known for its diverse biological activities. This article explores the biological activity of IG, focusing on its anti-inflammatory, antioxidant, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its glucuronic acid moiety attached to the isorhamnetin molecule. This modification enhances its solubility and bioavailability compared to its aglycone form. The compound is derived from dietary sources such as fruits and vegetables, particularly those rich in flavonoids.

1. Anti-inflammatory Activity

Research indicates that IG exhibits significant anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-challenged RAW264.7 macrophage cells, IG was shown to:

- Suppress the secretion of pro-inflammatory mediators : This includes nitric oxide (NO) and prostaglandin E2 (PGE2) .

- Inhibit the expression of inflammatory proteins : IG reduced levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response .

- Modulate signaling pathways : The compound increased heme oxygenase-1 (HO-1) expression while suppressing the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways in a concentration-dependent manner .

2. Antioxidant Activity

This compound has demonstrated antioxidant properties, which contribute to its protective effects against oxidative stress. The antioxidant capacity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses.

3. Anticancer Potential

The anticancer effects of IG are notable in various cancer cell lines. For instance:

- Inhibition of cell proliferation : Studies have shown that IG can inhibit the proliferation of human breast cancer cells, such as MCF-7 and MDA-MB-231 .

- Mechanisms of action : The compound induces apoptosis in cancer cells through modulation of cell cycle regulators and apoptotic pathways. It has been observed to downregulate Cyclin D1 and p21 expressions while promoting apoptotic markers .

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

- Hypertensive Rats : In vivo studies on spontaneously hypertensive rats revealed that IG administration at 1 mg/kg intravenously led to a progressive reduction in mean blood pressure, indicating potential cardiovascular benefits .

- Cancer Cell Lines : A study investigating the effects of quercetin (which metabolizes into IG) on bladder cancer cells demonstrated significant cytotoxicity, suggesting that IG could play a role in cancer prevention or treatment strategies .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-32-11-4-7(2-3-9(11)24)18-19(14(26)13-10(25)5-8(23)6-12(13)33-18)34-22-17(29)15(27)16(28)20(35-22)21(30)31/h2-6,15-17,20,22-25,27-29H,1H3,(H,30,31)/t15-,16-,17+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZWHOMBDMMRSC-NTKSAMNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957931 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36687-76-0 | |

| Record name | Isorhamnetin 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36687-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhamnetin-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISORHAMNETIN-3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZB5M8D8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.